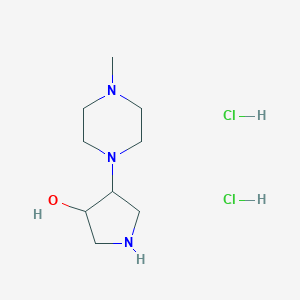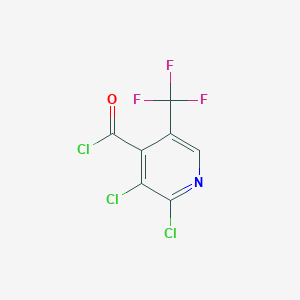
2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl chloride
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide . It has an empirical formula of C6H2Cl2F3N and a molecular weight of 215.99 .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . A palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H .Chemical Reactions Analysis
The compound is used as a key intermediate in the synthesis of various agrochemicals and pharmaceutical ingredients . For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Physical and Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.475 (lit.) and a density of 1.549 g/mL at 25 °C (lit.) . It has a boiling point of 80 °C/20 mmHg (lit.) .Scientific Research Applications
Synthesis of Coordination Polymers : A study by Hardie and Sumby (2004) demonstrated the synthesis of a 2-D coordination network using a molecular host derived from isonicotinoyl chloride hydrochloride. This network featured dimerization of host molecules into a capsule-like arrangement, offering insights into supramolecular assembly and potential applications in material science (Hardie & Sumby, 2004).
Development of Novel Pesticides : Liu An-chan (2015) described a synthetic process for novel pesticides, using compounds related to 2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl chloride. This research highlights the potential of such chemicals in developing effective pest control solutions (Liu An-chan, 2015).
Synthesis of Organic Compounds : Zhou Yan-feng (2007) reported the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, showcasing the chemical versatility and potential applications in organic synthesis of related compounds (Zhou Yan-feng, 2007).
Antimicrobial Activity Research : P. E. Almeida da Silva et al. (2008) synthesized a series of compounds related to isonicotinoyl for investigating their antimicrobial activity. This research indicates the potential use of this compound derivatives in developing new antimicrobial agents (P. E. Almeida da Silva et al., 2008).
Mechanism of Action
Safety and Hazards
The compound is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 . It has hazard statements of H302 + H332 - H317 - H318 - H411 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring that eyeshields and gloves are worn .
Future Directions
Trifluoromethylpyridines (TFMPs) and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F3NO/c8-4-3(6(10)15)2(7(11,12)13)1-14-5(4)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEXRQYVEPQNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


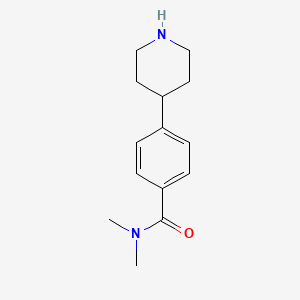
![2-Azabicyclo[2.2.1]heptane-5,6-diol hydrochloride](/img/structure/B1487380.png)
![6-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1487381.png)
![{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride](/img/structure/B1487382.png)
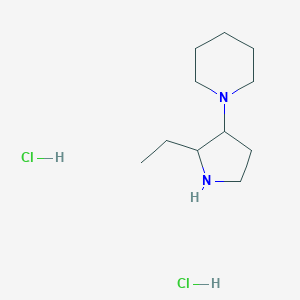
![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)


![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)
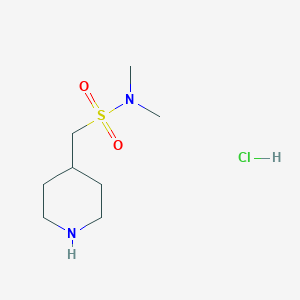
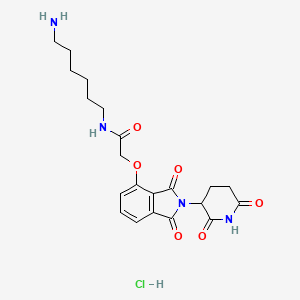
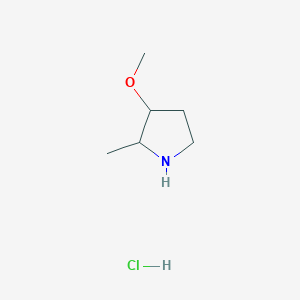
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
